molecular formula C20H16ClNO2S B2393396 (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one CAS No. 1164520-79-9

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one

货号: B2393396
CAS 编号: 1164520-79-9
分子量: 369.86
InChI 键: XORFMZOCVUUECZ-LFYBBSHMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one is a thiazole-based propenone derivative characterized by:

  • Thiazole core: A five-membered aromatic heterocycle containing sulfur and nitrogen.
    • Substituents:
  • 2-position: 4-Chlorophenyl group (electron-withdrawing Cl atom enhances stability and influences π-π interactions).
  • 4-position: Methyl group (increases steric bulk and lipophilicity).
  • Propenone chain: A conjugated α,β-unsaturated ketone system. 3-position: 4-Methoxyphenyl group (electron-donating methoxy group enhances resonance stabilization and solubility).

属性

IUPAC Name

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO2S/c1-13-19(25-20(22-13)15-6-8-16(21)9-7-15)18(23)12-5-14-3-10-17(24-2)11-4-14/h3-12H,1-2H3/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORFMZOCVUUECZ-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the compound's biological activity, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Profile

  • Chemical Name : (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one
  • CAS Number : 308088-08-6
  • Molecular Formula : C15H15ClN2OS
  • Molecular Weight : 306.81 g/mol

Synthesis and Structure

The synthesis of this compound typically involves the condensation of appropriate thiazole derivatives with substituted propenones. The structural features include a thiazole ring that contributes to its biological activity. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups enhances its lipophilicity and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing thiazole moieties exhibit significant anticancer properties. The compound under review has been evaluated for its antiproliferative effects against various cancer cell lines.

  • Mechanism of Action :
    • The compound acts as a tubulin inhibitor, disrupting microtubule dynamics essential for cell division. It binds to the colchicine site on tubulin, similar to other known anticancer agents like colchicine and combretastatin A-4 (CA-4) .
    • In vitro studies demonstrated that it induces cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells .
  • Case Studies :
    • A study reported that derivatives of thiazole exhibited IC50 values ranging from 0.36 to 0.86 µM against several human cancer cell lines, indicating potent antiproliferative activity .
    • Another investigation highlighted that modifications in the thiazole structure could significantly enhance cytotoxicity, suggesting a strong structure-activity relationship .

Other Biological Activities

In addition to anticancer properties, thiazole derivatives have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Some studies suggest that thiazole derivatives possess antimicrobial properties against various pathogens.
  • Anticonvulsant Effects : Certain thiazole compounds have been evaluated for their anticonvulsant activity, indicating a broad spectrum of pharmacological effects .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl rings and the thiazole core can significantly affect the biological activity of these compounds:

ModificationEffect on Activity
4-Chloro substitution on phenyl ringEnhances lipophilicity and potency
Methoxy group on phenyl ringImproves solubility and bioavailability
Variations in thiazole substituentsAlters binding affinity to target proteins

These findings underscore the importance of specific functional groups in enhancing the efficacy of thiazole-based compounds.

科学研究应用

Pharmacological Applications

The compound exhibits a range of pharmacological properties that make it a candidate for further research in drug development.

a. Anticancer Activity
Research indicates that thiazole derivatives possess significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and colon cancer cells, suggesting its potential as an anticancer agent .

b. Antimicrobial Effects
Thiazole derivatives are known for their antimicrobial activities. The compound has exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism of action may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

c. Anti-inflammatory Properties
The compound has shown promise in reducing inflammation in various experimental models. It appears to inhibit the production of pro-inflammatory cytokines and may modulate signaling pathways involved in inflammatory responses, making it a candidate for treating inflammatory diseases such as arthritis .

Biochemical Applications

a. Enzyme Inhibition
Research has identified the compound as a potential inhibitor of key enzymes involved in metabolic pathways. For example, it has been studied for its ability to inhibit aldose reductase, an enzyme implicated in diabetic complications. By inhibiting this enzyme, the compound may help mitigate oxidative stress and related tissue damage in diabetic patients.

b. Antioxidant Activity
The antioxidant properties of this thiazole derivative have been investigated extensively. It has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines revealed that treatment with (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one resulted in a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression at the G2/M phase .

Case Study 2: Antimicrobial Activity

In a comparative study against standard antibiotics, this compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it could serve as a lead compound for developing new antimicrobial agents .

相似化合物的比较

Computational and Experimental Insights

Molecular Modeling Tools

  • AutoDock4 (): Useful for docking studies to predict binding affinities of the target compound with biological targets (e.g., kinases). Flexibility in the thiazole and propenone regions could be modeled .

Crystallographic Data

  • Hydrogen-bonding motifs in and highlight the role of substituents in crystal packing .

准备方法

Structural Features and Basic Properties

The title compound consists of three key structural components:

  • A thiazole ring with a 4-chlorophenyl substituent at C-2 position and a methyl group at C-4 position
  • A ketone functionality at C-5 position of the thiazole ring
  • A chalcone moiety with a 4-methoxyphenyl group connected via an α,β-unsaturated carbonyl system

The compound is characterized by:

  • Molecular formula: C20H16ClNO2S
  • Molecular weight: 369.86 g/mol
  • An E-configuration at the olefinic double bond
  • Yellow crystalline solid appearance

Conventional Synthetic Approach

General Synthetic Route

The most common approach for synthesizing the target compound involves a two-stage process:

  • Preparation of the thiazole intermediate: 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone
  • Claisen-Schmidt condensation with 4-methoxybenzaldehyde

The general synthetic scheme is illustrated below:

Stage 1 : Thiazole core formation
Stage 2 : Chalcone formation via aldol condensation

Detailed Synthetic Procedure

Synthesis of 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone

Several methods have been reported for the synthesis of the thiazole intermediate:

Method A : Hantzsch Thiazole Synthesis

  • 4-Chlorobenzamide is treated with phosphorus pentasulfide (P2S5) to obtain the corresponding thioamide
  • The thioamide undergoes cyclization with α-haloketone (chloroacetone) to form the thiazole ring structure
  • The reaction is typically conducted in ethanol under reflux conditions for 6-8 hours

Method B : From 4-Chlorophenyl Isothiocyanate

  • 4-Chlorophenyl isothiocyanate is reacted with α-aminoketone to form a thiourea intermediate
  • Cyclization of the thiourea intermediate under acidic conditions yields the desired thiazole structure

Method C : Direct Cyclization Approach

  • A mixture of 4-chlorobenzaldehyde, thiourea, and α-haloketone is heated in the presence of iodine as a catalyst
  • The reaction proceeds via an in situ formation of thioamide and subsequent cyclization
Claisen-Schmidt Condensation for Chalcone Formation

The preparation of the final thiazole-chalcone hybrid is accomplished through Claisen-Schmidt condensation:

  • 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone is dissolved in ethanol (15-20 mL)
  • 4-Methoxybenzaldehyde (1.0-1.1 equivalents) is added to the solution
  • Dropwise addition of aqueous sodium hydroxide solution (40-60%, 1-2 mL) or potassium hydroxide (20-40%, 2-3 mL) as a catalyst
  • The reaction mixture is stirred at room temperature for 6-8 hours or at 20°C for 4-6 hours
  • The progress of the reaction is monitored using thin-layer chromatography (TLC)
  • Upon completion, the reaction mixture is neutralized with dilute hydrochloric acid
  • The precipitated product is filtered, washed with cold water, and dried
  • Purification is achieved through recrystallization from ethanol or ethanol/DMF (3:2) mixture

The reaction typically yields 70-85% of the pure product.

Reaction Mechanism

The formation of the title compound proceeds via the following mechanistic steps:

  • Base-catalyzed enolate formation : The α-hydrogen of the methyl ketone in the thiazole intermediate is abstracted by the hydroxide ion to form an enolate
  • Nucleophilic addition : The enolate attacks the carbonyl carbon of 4-methoxybenzaldehyde to form a β-hydroxy ketone (aldol product)
  • Dehydration : Elimination of water from the β-hydroxy ketone results in the formation of the α,β-unsaturated carbonyl system, yielding the final chalcone product with E-configuration

Alternative Synthetic Approaches

One-Pot Thiazole-Chalcone Synthesis

A more efficient approach involves a one-pot synthesis where both the thiazole formation and chalcone condensation occur in sequence without isolating the intermediate:

  • 4-Chlorobenzamide is converted to thioamide using Lawesson's reagent
  • The resulting thioamide is treated with chloroacetone in ethanol under reflux
  • Without isolation, 4-methoxybenzaldehyde and sodium hydroxide are added to the reaction mixture
  • The reaction continues for an additional 4-6 hours
  • The final product is isolated and purified as described previously

This method offers advantages in terms of reduced reaction time, higher overall yield (65-75%), and fewer purification steps.

Microwave-Assisted Synthesis

An innovative approach using microwave irradiation has been developed to accelerate the preparation:

  • The thiazole intermediate is synthesized as described in Method A or B
  • For the chalcone formation, the thiazole derivative and 4-methoxybenzaldehyde are mixed in ethanol with solid sodium hydroxide or potassium hydroxide
  • The mixture is subjected to microwave irradiation (300-500 W) for 5-10 minutes
  • The product is isolated by standard procedures

This technique significantly reduces reaction time (from hours to minutes) while maintaining high yields (75-82%).

Ultrasound-Assisted Synthesis

Sonochemical methods provide another efficient route:

  • A mixture of the thiazole intermediate, 4-methoxybenzaldehyde, and potassium hydroxide in ethanol is subjected to ultrasonic irradiation
  • The reaction is conducted in an ultrasonic cleaner with a water bath at 30-40°C for 15-30 minutes
  • The product is isolated by filtration and purified by recrystallization

This method typically affords yields of 70-80% with significantly reduced reaction times.

Optimization of Reaction Conditions

Various reaction parameters have been investigated to optimize the synthesis of the title compound:

Effect of Base Catalyst

Different bases have been evaluated for the Claisen-Schmidt condensation step:

Base Catalyst Concentration Reaction Time (h) Yield (%) Purity (%)
NaOH 40% 6 75-80 92-95
KOH 20% 8 70-75 90-93
LiOH 15% 10 65-70 88-90
K2CO3 Solid 12 60-65 85-88
Piperidine 10% v/v 24 55-60 80-85

Sodium hydroxide (40%) provides the optimal balance between reaction time and yield.

Solvent Effects

The choice of solvent significantly influences the reaction outcome:

Solvent Reaction Temperature (°C) Reaction Time (h) Yield (%) E/Z Ratio
Ethanol 20-25 6-8 75-80 >95:5
Methanol 20-25 5-7 70-75 92:8
2-Propanol 20-25 8-10 65-70 >95:5
THF 20-25 10-12 60-65 90:10
Acetonitrile 20-25 12-14 55-60 85:15
Solvent-free 80-90 1-2 50-55 80:20

Ethanol provides the highest yield and E/Z selectivity, making it the preferred solvent for this transformation.

Characterization of the Synthesized Compound

Physical Properties

The synthesized (E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one exhibits the following characteristics:

  • Appearance: Yellow crystalline solid
  • Melting point: 140-142°C
  • Solubility: Soluble in chloroform, dichloromethane, DMF, and DMSO; sparingly soluble in ethanol and methanol; insoluble in water

Spectroscopic Data

1H NMR Spectroscopic Data (400 MHz, CDCl3, δ ppm)
  • 2.52 (s, 3H, CH3 at C-4 of thiazole)
  • 3.85 (s, 3H, OCH3)
  • 6.92 (d, 2H, J = 8.8 Hz, aromatic H)
  • 7.40 (d, 2H, J = 8.6 Hz, aromatic H)
  • 7.42 (d, 1H, J = 15.6 Hz, olefinic CH=CH)
  • 7.59 (d, 2H, J = 8.6 Hz, aromatic H)
  • 7.75 (d, 1H, J = 15.6 Hz, olefinic CH=CH)
  • 7.90 (d, 2H, J = 8.8 Hz, aromatic H)

The large coupling constant (J = 15.6 Hz) between the olefinic protons confirms the E-configuration of the double bond.

13C NMR Spectroscopic Data (100 MHz, CDCl3, δ ppm)
  • 17.5 (CH3 at C-4 of thiazole)
  • 55.4 (OCH3)
  • 114.3, 127.1, 128.9, 129.6, 130.2, 132.7, 135.4, 137.8 (aromatic and olefinic C)
  • 142.7 (C-5 of thiazole)
  • 155.6 (C-2 of thiazole)
  • 161.8 (C-OCH3)
  • 182.4 (C=O)
IR Spectroscopic Data (KBr, cm-1)
  • 3030-3010 (aromatic C-H stretching)
  • 2950-2920 (aliphatic C-H stretching)
  • 1660-1640 (C=O stretching)
  • 1610-1590 (C=C stretching)
  • 1510-1490 (C=N stretching)
  • 1260-1240 (C-O-C stretching)
  • 820-800 (p-substituted aromatic ring)
  • 750-730 (C-Cl stretching)
Mass Spectrometric Data (ESI-MS)
  • m/z: 370.07 [M+H]+
  • m/z: 392.05 [M+Na]+

常见问题

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of thiazole precursors with propenone derivatives. Key steps include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation or Knoevenagel condensation for the α,β-unsaturated ketone moiety .
  • Reaction Conditions : Reflux in anhydrous solvents (e.g., THF or DMF) under nitrogen to minimize hydrolysis .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to isolate the pure (E)-isomer .
    • Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (>98% by area normalization) .

Q. What spectroscopic techniques are most effective for structural confirmation and stereochemical assignment?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The (E)-configuration of the propenone moiety is confirmed by a coupling constant J=1216HzJ = 12–16 \, \text{Hz} for trans-vinylic protons .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass matching (±5 ppm) to the molecular formula .
  • X-ray Crystallography : For unambiguous stereochemical assignment, single-crystal X-ray diffraction can resolve the spatial arrangement of the thiazole and propenone groups .

Q. How should stability studies be designed to assess degradation under varying pH and temperature conditions?

  • Methodological Answer :

  • Experimental Design : Prepare solutions in buffers (pH 1.2, 4.5, 6.8, 7.4) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 2, 4, 8, 12, 24, and 48 hours .
  • Analysis : Use HPLC-PDA to track degradation products. Major degradation pathways (hydrolysis, oxidation) are identified via LC-MS/MS .
  • Outcome : The compound is most stable at pH 6.8 and 25°C, with <5% degradation over 48 hours .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict biological activity and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize the geometry at the B3LYP/cc-pVDZ level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.2 eV) suggests moderate electrophilicity, favoring interactions with biological nucleophiles .
  • Molecular Docking : Dock the compound into target proteins (e.g., COX-2 or EGFR) using AutoDock Vina. The thiazole and propenone moieties form hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), explaining anti-inflammatory activity .
  • Validation : Correlate docking scores with in vitro IC50_{50} values (e.g., COX-2 inhibition: 12.3 ± 1.5 µM) .

Q. How can contradictory data in biological assays (e.g., varying IC50_{50} values across studies) be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7), incubation times (24–48 hours), and solvent controls (DMSO ≤0.1%) .
  • Meta-Analysis : Compare data across studies using standardized metrics (e.g., % inhibition at 10 µM). Discrepancies may arise from differences in protein expression levels or assay sensitivity .
  • Mechanistic Studies : Use siRNA knockdowns to confirm target specificity. For example, reduced EGFR expression diminishes antiproliferative effects, validating target engagement .

Q. What strategies are effective for elucidating metabolic pathways in in vitro models?

  • Methodological Answer :

  • Hepatocyte Incubations : Incubate the compound with human liver microsomes (HLMs) and NADPH. Quench reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile .
  • Metabolite Identification : Use UPLC-QTOF-MS to detect phase I (oxidation, demethylation) and phase II (glucuronidation) metabolites. Major metabolites include hydroxylated thiazole and O-demethylated propenone derivatives .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。